2-(2-Aminoethoxy)-5-methylpyridine
Description
Overview of Substituted Pyridines in Chemical Research
Substituted pyridines are a class of molecules where one or more hydrogen atoms on the pyridine (B92270) ring are replaced by other functional groups. This structural modification allows for the fine-tuning of the molecule's physical, chemical, and biological properties. In chemical research, substituted pyridines are extensively studied for their diverse applications. nih.gov They serve as versatile building blocks in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and catalysts. nih.govnih.gov
The presence of the nitrogen atom in the pyridine ring makes it weakly basic and capable of forming hydrogen bonds, which can enhance the water solubility of drug molecules. nih.govjchemrev.com The development of novel synthetic methods has further expanded the library of accessible substituted pyridines, providing researchers with a vast chemical space to explore for new discoveries. nih.gov The interest in these compounds is underscored by the large volume of research published, focusing on their synthesis and potential applications. jchemrev.com
The Significance of Aminoethoxy Functionalities in Organic Structures
Functional groups are specific arrangements of atoms within a molecule that are responsible for its characteristic chemical reactions and properties. reachemchemicals.com The aminoethoxy group, which consists of an amino group (-NH2) connected to an ethoxy group (-OCH2CH2-), is a significant functionality in organic and medicinal chemistry. The incorporation of this group can influence a molecule's pharmacokinetic and pharmacodynamic properties. reachemchemicals.com
The ether linkage in the aminoethoxy group can improve a compound's lipophilicity, which may enhance its ability to cross biological membranes. numberanalytics.com Simultaneously, the terminal amino group is basic and can be protonated, which can improve aqueous solubility and allow for the formation of salts. stereoelectronics.org This dual nature makes the aminoethoxy group a valuable tool in drug design for optimizing a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov The strategic addition of such functional groups is a key tactic in the development of new and improved therapeutic agents. nih.gov
Contextualizing 2-(2-Aminoethoxy)-5-methylpyridine within Heterocyclic Chemistry
This compound is a specific substituted pyridine that falls within the broad and vital class of heterocyclic compounds. nih.gov Heterocyclic chemistry is a major branch of organic chemistry focused on cyclic compounds containing atoms of at least two different elements in their rings. derpharmachemica.com Nitrogen-containing heterocycles, like pyridine, are particularly prominent in nature and in synthetic chemistry. nih.gov
Below are some of the properties of the closely related compound, 2-Amino-5-methylpyridine (B29535). Due to the limited availability of data for this compound, these are provided for contextual reference.
| Property | Value |
| IUPAC Name | 5-methylpyridin-2-amine |
| CAS Number | 1603-41-4 |
| Molecular Formula | C6H8N2 |
| Molecular Weight | 108.14 g/mol |
| Melting Point | 76-77 °C |
| Boiling Point | 227 °C |
| Appearance | Light yellow crystalline flakes |
Structure
3D Structure
Properties
Molecular Formula |
C8H12N2O |
|---|---|
Molecular Weight |
152.19 g/mol |
IUPAC Name |
2-(5-methylpyridin-2-yl)oxyethanamine |
InChI |
InChI=1S/C8H12N2O/c1-7-2-3-8(10-6-7)11-5-4-9/h2-3,6H,4-5,9H2,1H3 |
InChI Key |
KUMIOJQXBGJULR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=C1)OCCN |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways for 2 2 Aminoethoxy 5 Methylpyridine
Strategies for Carbon-Oxygen Bond Formation
The formation of the ether bond between the pyridine (B92270) ring and the aminoethoxy side chain is a critical step in the synthesis of the target molecule. This can be achieved through several established etherification methods, primarily involving a pyridine precursor that is activated for nucleophilic attack by an oxygen-containing species.
Etherification Reactions Involving Pyridine Precursors
A common and effective strategy for forming the ether linkage is through the reaction of a pyridinol (hydroxypyridine) precursor with a suitable electrophile. The Williamson ether synthesis and the Mitsunobu reaction are two prominent examples of this approach.
Williamson Ether Synthesis
The Williamson ether synthesis is a widely used method for preparing ethers, involving the reaction of an alkoxide with a primary alkyl halide via an SN2 reaction. masterorganicchemistry.com In the context of synthesizing 2-(2-aminoethoxy)-5-methylpyridine, this would typically involve the deprotonation of 2-hydroxy-5-methylpyridine to form a pyridin-2-olate, which then acts as a nucleophile.
The synthesis of the required precursor, 2-hydroxy-5-methylpyridine, can be accomplished from 2-amino-5-methylpyridine (B29535) through a diazotization reaction, followed by hydrolysis. orgsyn.org The 2-amino-5-methylpyridine is treated with an aqueous solution of sodium nitrite in the presence of a strong acid, such as sulfuric acid, at low temperatures to form a diazonium salt, which is then heated to yield 2-hydroxy-5-methylpyridine. orgsyn.org
Once the 2-hydroxy-5-methylpyridine is obtained, it can be deprotonated with a strong base, such as sodium hydride (NaH) or potassium tert-butoxide (KOt-Bu), to form the corresponding alkoxide. This alkoxide is then reacted with a protected 2-aminoethyl halide, such as N-(2-bromoethyl)phthalimide or N-Boc-2-bromoethylamine, to form the ether linkage. The use of a protecting group on the amine is crucial to prevent its competing reaction as a nucleophile and to avoid potential side reactions. The final step would involve the deprotection of the amino group to yield the target compound.
Mitsunobu Reaction
The Mitsunobu reaction provides an alternative and often milder method for etherification. This reaction allows for the conversion of a primary or secondary alcohol into an ether using a pronucleophile, typically in the presence of triphenylphosphine (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). organic-chemistry.orgnih.gov
In this synthetic route, 2-hydroxy-5-methylpyridine acts as the pronucleophile, and a protected form of 2-aminoethanol, such as N-Boc-2-aminoethanol, serves as the alcohol component. The reaction is typically carried out in an anhydrous aprotic solvent like tetrahydrofuran (THF) or dichloromethane (DCM). The reaction proceeds through the formation of a phosphonium intermediate, which activates the alcohol's hydroxyl group, making it a good leaving group for nucleophilic attack by the deprotonated 2-hydroxy-5-methylpyridine. organic-chemistry.org As with the Williamson synthesis, a final deprotection step is required to reveal the primary amine.
Table 1: Comparison of Etherification Reactions for C-O Bond Formation
| Reaction | Precursors | Reagents | Key Features |
|---|---|---|---|
| Williamson Ether Synthesis | 2-hydroxy-5-methylpyridine, N-protected 2-haloethylamine | Strong base (e.g., NaH, KOt-Bu) | SN2 mechanism; requires strong base; potential for elimination side reactions with secondary halides. masterorganicchemistry.com |
| Mitsunobu Reaction | 2-hydroxy-5-methylpyridine, N-protected 2-aminoethanol | PPh₃, DEAD or DIAD | Mild conditions; proceeds with inversion of stereochemistry at the alcohol carbon (not applicable here); avoids the need for a strong base. organic-chemistry.orgnih.gov |
Coupling Reactions for Aminoethoxy Moiety Incorporation
An alternative to starting with a hydroxypyridine is to use a halopyridine precursor and introduce the aminoethoxy group through a nucleophilic aromatic substitution (SNAr) reaction.
This approach would utilize a precursor such as 2-chloro-5-methylpyridine or 2-bromo-5-methylpyridine. sigmaaldrich.comresearchgate.net These precursors can be synthesized through various methods, including the chlorination of 2-hydroxy-5-methylpyridine. google.comepo.org The halogen at the 2-position of the pyridine ring is activated towards nucleophilic substitution by the electron-withdrawing effect of the ring nitrogen.
The reaction involves treating the 2-halo-5-methylpyridine with the sodium salt of 2-aminoethanol (sodium 2-aminoethoxide). The alkoxide is a potent nucleophile that attacks the carbon bearing the halogen, leading to the formation of the ether bond and displacement of the halide ion. To favor O-alkylation over N-alkylation, the reaction is typically performed by first deprotonating 2-aminoethanol with a strong base like sodium hydride to form the more nucleophilic alkoxide. As in other methods, protection of the amino group of the ethanolamine derivative may be employed to ensure regioselectivity.
Strategies for Carbon-Nitrogen Bond Formation
While the formation of the C-O bond is often the most direct approach to the target molecule, strategies that focus on forming the C-N bond at a key stage can also be considered.
Amination Reactions on Pyridine Scaffolds
Direct amination of a pre-formed pyridine ring is a well-established method for creating C-N bonds. One common strategy involves the amination of pyridine N-oxides. nih.govmorressier.com For instance, a pyridine N-oxide can be activated with reagents like triflic anhydride or a phosphonium coupling reagent, making the 2-position susceptible to attack by an amine nucleophile. nih.gov While this is a general method for producing 2-aminopyridines, its application to the synthesis of this compound would be less direct, likely involving the amination of a pyridine N-oxide that already bears a different functional group at the 2-position, which would then be converted to the desired ether.
A more direct C-N bond formation approach could involve the copper-catalyzed amination of a 2-bromopyridine derivative with an appropriate amine. However, for the target molecule, this would imply starting with a pyridine ring that already has the aminoethoxy group attached, which is synthetically less practical than the C-O bond formation strategies.
Alternative Routes for Introduction of the Aminoethoxy Chain
An alternative synthetic design involves first establishing an ethoxy-5-methylpyridine core, followed by the introduction of the amino group. This pathway would begin with the etherification of 2-hydroxy-5-methylpyridine with a reagent like 2-bromoethanol to form 2-(2-hydroxyethoxy)-5-methylpyridine.
The terminal hydroxyl group of this intermediate can then be converted into an amino group. A standard method for this transformation is to first convert the hydroxyl group into a better leaving group, such as a tosylate or mesylate, by reacting it with tosyl chloride or mesyl chloride in the presence of a base. The resulting tosylate or mesylate can then undergo nucleophilic substitution with an amine source, such as ammonia (B1221849), or a protected amine equivalent like sodium azide followed by reduction (Staudinger reaction), or phthalimide followed by hydrazinolysis (Gabriel synthesis). This multi-step process offers an alternative for constructing the aminoethoxy side chain.
Table 2: C-N Bond Formation Strategies
| Strategy | Precursor Type | Reagents/Reaction Type | Description |
|---|---|---|---|
| Amination of Pyridine N-Oxide | Pyridine N-oxide derivative | Activating agent (e.g., triflic anhydride), Amine | A general method for synthesizing 2-aminopyridines. nih.govmorressier.com |
| Functional Group Transformation | 2-(2-hydroxyethoxy)-5-methylpyridine | 1. TsCl or MsCl, base; 2. Amine source (e.g., NH₃, NaN₃) | Converts a terminal hydroxyl group on the side chain to an amine. |
Multi-Step Synthesis Approaches
A complete and practical synthesis of this compound would logically combine several of the strategies mentioned above into a cohesive multi-step pathway. A highly plausible route would commence with a readily available starting material, such as 2-amino-5-methylpyridine, and proceed through key intermediates.
A representative multi-step synthesis is outlined below:
Diazotization of 2-amino-5-methylpyridine: The starting amine is converted to 2-hydroxy-5-methylpyridine using sodium nitrite and a strong acid. orgsyn.org
Etherification: The resulting 2-hydroxy-5-methylpyridine is then subjected to an etherification reaction. A Mitsunobu reaction with N-Boc-2-aminoethanol would be a mild and efficient choice. organic-chemistry.orgnih.gov This step forms the protected intermediate, tert-butyl (2-((5-methylpyridin-2-yl)oxy)ethyl)carbamate.
Deprotection: The final step involves the removal of the Boc protecting group. This is typically achieved under acidic conditions, for example, by treatment with trifluoroacetic acid (TFA) in dichloromethane or with hydrochloric acid in an appropriate solvent, to yield the final product, this compound.
This multi-step approach is advantageous as it utilizes well-established reactions and allows for the purification of intermediates, leading to a higher purity of the final compound.
Sequential Functionalization of 5-Methylpyridine Derivatives
A common and direct approach to the synthesis of this compound is the sequential functionalization of a suitable 5-methylpyridine precursor. This methodology typically involves a nucleophilic substitution reaction, such as the Williamson ether synthesis, where a 5-methylpyridyl compound bearing a good leaving group at the 2-position is reacted with a protected form of 2-aminoethanol.
One plausible pathway begins with 2-chloro-5-methylpyridine. This starting material can be synthesized from 3-methylpyridine N-oxide by reaction with an electrophilic reagent and an organic nitrogen base, followed by treatment with a chlorinating agent like phosphorus oxychloride. In a subsequent step, the 2-chloro-5-methylpyridine is treated with the sodium salt of a protected ethanolamine, such as N-Boc-ethanolamine (tert-butyl (2-hydroxyethyl)carbamate). The alkoxide, generated by deprotonating the alcohol with a strong base like sodium hydride, displaces the chloride at the 2-position of the pyridine ring in an SNAr (nucleophilic aromatic substitution) reaction. The final step involves the deprotection of the amino group, typically by acidic hydrolysis of the Boc protecting group, to yield the target compound, this compound.
Alternatively, 2-hydroxy-5-methylpyridine can serve as the starting material. This precursor can be obtained from 2-amino-5-methylpyridine via a diazotization reaction followed by hydrolysis. The hydroxyl group of 2-hydroxy-5-methylpyridine is then deprotonated with a base to form the corresponding pyridin-2-olate. This nucleophile is then reacted with a protected 2-aminoethyl halide, for instance, 2-(Boc-amino)ethyl bromide, to form the ether linkage. Similar to the previous route, the synthesis is completed by the removal of the Boc protecting group.
Convergent Synthesis of the Pyridine and Aminoethoxy Fragments
Convergent synthesis strategies involve the separate preparation of the key structural components—the pyridine ring and the aminoethoxy side chain—which are then coupled in a final step. While less common for this specific molecule, a convergent approach could theoretically involve the reaction of a pre-formed aminoethoxy nucleophile with a suitable pyridine electrophile.
Purification and Isolation Techniques in Synthetic Procedures
The purification of this compound and its intermediates is crucial to obtain a product of high purity. Common techniques employed in the work-up and isolation include:
Extraction: Following the reaction, the mixture is typically worked up by extraction to separate the desired product from inorganic salts and other water-soluble impurities. The choice of organic solvent depends on the solubility of the product and its intermediates.
Chromatography: Column chromatography is a widely used method for purifying the crude product. Silica gel is a common stationary phase, and the mobile phase is typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane), with the polarity gradually increased to elute the product. For aminopyridine derivatives, specialized chromatographic techniques may be necessary to avoid issues with tailing on silica gel.
Distillation: If the product or its precursors are thermally stable liquids, distillation under reduced pressure can be an effective purification method.
Recrystallization: For solid products, recrystallization from a suitable solvent or solvent mixture can be employed to obtain highly pure crystalline material.
Cation-Exchange Chromatography: Given the basic nature of the amino group in the final product and in some of the starting materials like 2-amino-5-methylpyridine, cation-exchange chromatography can be a powerful purification tool. This technique separates compounds based on their charge, allowing for the efficient removal of non-basic impurities.
Identification of Reaction Intermediates and Side Products
The identification and characterization of reaction intermediates and potential side products are essential for optimizing the synthetic route and ensuring the purity of the final compound. A combination of spectroscopic and analytical techniques is typically employed:
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable for elucidating the structure of the desired product and any intermediates. The chemical shifts, coupling constants, and integration of the signals provide detailed information about the molecular framework.
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compounds and can provide information about their elemental composition through high-resolution mass spectrometry (HRMS). Fragmentation patterns can also aid in structure elucidation.
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the presence of key functional groups, such as N-H stretches for the amino group, C-O stretches for the ether linkage, and the characteristic vibrations of the pyridine ring.
Thin-Layer Chromatography (TLC): TLC is used to monitor the progress of a reaction by comparing the spots of the starting materials, products, and any new, unidentified spots which could be intermediates or side products.
Spectroscopic and Structural Elucidation of 2 2 Aminoethoxy 5 Methylpyridine
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling patterns, and correlations, the precise connectivity of atoms can be determined.
The ¹H NMR spectrum of 2-(2-Aminoethoxy)-5-methylpyridine is predicted to exhibit distinct signals corresponding to the aromatic protons of the pyridine (B92270) ring, the methylene (B1212753) protons of the aminoethoxy group, the methyl protons, and the amine protons.
The protons on the pyridine ring are expected to appear in the aromatic region (typically δ 6.5-8.5 ppm). The proton at position 6 (H-6) would likely be the most downfield-shifted due to the deshielding effect of the adjacent nitrogen atom. The protons at positions 3 and 4 (H-3 and H-4) would resonate at slightly higher fields. The methyl group protons at position 5 would appear as a singlet in the aliphatic region, typically around δ 2.2-2.5 ppm.
The two methylene groups of the ethoxy chain (-O-CH₂-CH₂-NH₂) are expected to show characteristic triplet signals due to spin-spin coupling with each other. The methylene group attached to the oxygen atom (-O-CH₂) would be more deshielded and thus appear at a lower field (estimated around δ 4.3-4.5 ppm) compared to the methylene group attached to the nitrogen atom (-CH₂-NH₂), which is expected around δ 3.0-3.3 ppm. The protons of the primary amine (-NH₂) typically appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.
A summary of the predicted ¹H NMR chemical shifts is presented in Table 1.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| H-3 | 6.5 - 6.7 | Doublet |
| H-4 | 7.2 - 7.4 | Doublet of doublets |
| H-6 | 7.9 - 8.1 | Singlet |
| -CH₃ | 2.2 - 2.5 | Singlet |
| -O-CH ₂- | 4.3 - 4.5 | Triplet |
| -CH ₂-NH₂ | 3.0 - 3.3 | Triplet |
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound will give a distinct signal.
The carbon atoms of the pyridine ring will resonate in the aromatic region (δ 110-160 ppm). The carbon atom attached to the oxygen (C-2) is expected to be the most downfield-shifted. The carbon bearing the methyl group (C-5) and the other ring carbons (C-3, C-4, and C-6) will have chemical shifts influenced by their position relative to the nitrogen atom and the substituents. The methyl carbon will appear at a high field (around δ 15-20 ppm).
The two methylene carbons of the ethoxy chain will be found in the aliphatic region. The carbon atom bonded to the oxygen (-O-C H₂-) will be more deshielded and appear at a lower field (estimated δ 65-70 ppm) than the carbon bonded to the nitrogen (-C H₂-NH₂), which is expected around δ 40-45 ppm.
A summary of the predicted ¹³C NMR chemical shifts is presented in Table 2.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| C-2 | 160 - 165 |
| C-3 | 110 - 115 |
| C-4 | 135 - 140 |
| C-5 | 125 - 130 |
| C-6 | 145 - 150 |
| -C H₃ | 15 - 20 |
| -O-C H₂- | 65 - 70 |
Two-dimensional (2D) NMR experiments are invaluable for unambiguously assigning the ¹H and ¹³C NMR signals and confirming the molecular structure.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show correlations between protons that are coupled to each other. For this compound, this would confirm the coupling between the adjacent aromatic protons on the pyridine ring and, crucially, the coupling between the two methylene groups of the aminoethoxy chain.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. An HSQC spectrum would definitively link each proton signal to its corresponding carbon signal, for instance, confirming which proton signal corresponds to which methylene carbon in the ethoxy chain.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. HMBC is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. For example, it would show a correlation between the H-6 proton and the C-2 carbon, and between the methylene protons of the ethoxy group and the C-2 carbon of the pyridine ring, thus confirming the ether linkage.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.
The IR spectrum of this compound is expected to show characteristic absorption bands for the amine, ether, and aromatic functionalities.
N-H Stretching: The primary amine (-NH₂) group will exhibit two characteristic stretching vibrations in the region of 3300-3500 cm⁻¹.
C-H Stretching: The aromatic C-H stretching vibrations will appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl and methylene groups will be observed just below 3000 cm⁻¹.
C=C and C=N Stretching: The stretching vibrations of the C=C and C=N bonds within the pyridine ring will be found in the 1400-1600 cm⁻¹ region.
C-O Stretching: The C-O-C ether linkage will show a strong, characteristic stretching band in the region of 1200-1250 cm⁻¹ for the aryl-alkyl ether.
N-H Bending: The N-H bending vibration of the primary amine is expected to appear around 1590-1650 cm⁻¹.
A summary of the expected major IR absorption bands is provided in Table 3.
Table 3: Predicted Major IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Primary Amine (-NH₂) | N-H Stretch | 3300 - 3500 (two bands) |
| Aromatic C-H | C-H Stretch | > 3000 |
| Aliphatic C-H | C-H Stretch | < 3000 |
| Pyridine Ring | C=C, C=N Stretch | 1400 - 1600 |
| Aryl-Alkyl Ether | C-O-C Stretch | 1200 - 1250 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
The molecular formula of this compound is C₈H₁₂N₂O, which corresponds to a molecular weight of 152.19 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 152.
The fragmentation of the molecular ion would likely involve cleavage of the ether bond and the bonds within the aminoethoxy side chain. Common fragmentation pathways could include:
Loss of the aminoethyl group (•CH₂CH₂NH₂) to give a fragment at m/z 108.
Cleavage of the C-O bond to give a fragment corresponding to the 5-methyl-2-pyridone cation.
Alpha-cleavage adjacent to the amine, leading to the loss of a CH₂NH₂ radical.
A summary of the predicted major mass spectral fragments is presented in Table 4.
Table 4: Predicted Major Mass Spectral Fragments for this compound
| m/z | Identity of Fragment |
|---|---|
| 152 | [M]⁺ |
| 108 | [M - CH₂CH₂NH₂]⁺ |
X-ray Crystallography for Solid-State Molecular Architecture Determination
X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound can be grown, X-ray diffraction analysis would provide definitive information about its solid-state molecular architecture.
This technique would yield precise bond lengths, bond angles, and torsion angles, confirming the connectivity established by NMR. Furthermore, it would reveal the conformation of the flexible aminoethoxy side chain and the packing of the molecules in the crystal lattice. Intermolecular interactions, such as hydrogen bonding involving the amine group and the pyridine nitrogen, would also be elucidated. This detailed structural information is crucial for understanding the physical properties and intermolecular forces that govern the behavior of the compound in the solid state. While no specific X-ray crystallographic data for this compound is currently available in the public domain, the technique remains the gold standard for unambiguous structural determination in the solid phase.
Crystal Growth and Quality Assessment
The formation of high-quality single crystals is a prerequisite for definitive X-ray crystallographic analysis. For analogous compounds like 2-amino-5-methylpyridinium salts, crystals are typically grown from a solution by slow evaporation. researchgate.net The choice of solvent is crucial and is often an organic solvent in which the compound has moderate solubility. The quality of the resulting crystals is assessed using optical microscopy to identify single, well-formed crystals with smooth faces and no visible defects. Further quality checks can be performed using a preliminary X-ray diffraction measurement to evaluate the diffraction pattern's sharpness and resolution.
Unit Cell Parameters and Space Group Determination
Once a suitable crystal is obtained, X-ray diffraction analysis is employed to determine its unit cell parameters and space group. These parameters define the fundamental repeating unit of the crystal lattice. For instance, the related compound 2-amino-5-methylpyridinium 3-aminobenzoate (B8586502) crystallizes in the monoclinic space group P2₁/c. researchgate.net The unit cell dimensions for this related salt were determined, providing a basis for what might be expected for derivatives like this compound.
Table 1: Crystallographic Data for a Related Compound: 2-Amino-5-methylpyridinium 3-aminobenzoate researchgate.net
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 13.369(3) |
| b (Å) | 5.859(1) |
| c (Å) | 16.290(3) |
| β (°) | 108.99(3) |
| Volume (ų) | 1205.5(4) |
Note: This data is for a related compound and serves as an illustrative example.
Molecular Conformation and Intermolecular Interactions
The molecular conformation of this compound is dictated by the spatial arrangement of its constituent atoms. The pyridine ring is expected to be essentially planar. The ethoxyamine side chain, however, will have rotational freedom around the C-O and C-N bonds, leading to various possible conformations.
In the solid state, the conformation is stabilized by intermolecular interactions. Hydrogen bonding is anticipated to be a dominant force, with the amino group and the pyridine nitrogen acting as hydrogen bond acceptors and donors. In the crystal structure of 2-amino-5-methylpyridinium 3-aminobenzoate, extensive N—H···O hydrogen bonds are observed, forming a two-dimensional network. researchgate.net Additionally, π-π stacking interactions between the pyridine rings of adjacent molecules can further stabilize the crystal packing, with centroid-centroid distances in related structures measured at approximately 3.76 Å. researchgate.net
Chromatographic Methods for Purity Assessment and Quantification
Chromatographic techniques are essential for determining the purity of this compound and for quantifying its presence in various mixtures. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most commonly employed methods.
Gas Chromatography (GC)
Gas chromatography is a suitable technique for the analysis of volatile and thermally stable compounds like this compound. In a typical GC analysis, the compound is vaporized and transported by an inert carrier gas through a capillary column. The separation is based on the compound's boiling point and its interaction with the stationary phase coated on the inside of the column.
For related compounds like 2-amino-5-methylpyridine (B29535), GC analysis is used to determine purity, often showing the presence of isomers such as 2-amino-3-methylpyridine (B33374) as impurities. google.com A flame ionization detector (FID) is commonly used for detection due to its high sensitivity to organic compounds.
Table 2: Illustrative GC Parameters for Analysis of a Related Pyridine Derivative google.comdnacih.com
| Parameter | Condition |
|---|---|
| Column | Capillary column (e.g., DB-5 or equivalent) |
| Inlet Temperature | 240 °C |
| Carrier Gas | Nitrogen or Helium |
| Oven Program | Initial temperature 125°C, ramp to 225°C at 25°C/min |
Note: These parameters are based on methods for similar compounds and may require optimization for this compound.
High-Performance Liquid Chromatography (HPLC)
High-performance liquid chromatography is a versatile and widely used technique for the analysis of a broad range of compounds, including those that are not suitable for GC due to low volatility or thermal instability. For the analysis of pyridine derivatives, reverse-phase HPLC is a common choice. sielc.comhelixchrom.com
In this mode, a non-polar stationary phase is used with a polar mobile phase. The separation of this compound would be achieved based on its polarity. The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with an acid such as formic or phosphoric acid added to improve peak shape and resolution. sielc.com Detection is typically performed using a UV detector, as the pyridine ring exhibits strong UV absorbance.
Table 3: Representative HPLC Conditions for Analysis of a Related Pyridine Derivative sielc.comhelixchrom.com
| Parameter | Condition |
|---|---|
| Column | C18 reverse-phase column |
| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
Note: These conditions are based on established methods for similar analytes and would likely be a good starting point for developing a method for this compound.
Computational and Theoretical Investigations of 2 2 Aminoethoxy 5 Methylpyridine
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the electronic structure and properties of a molecule from first principles. These methods solve the Schrödinger equation, or its density-based equivalent, to provide detailed insights into molecular behavior.
Density Functional Theory (DFT) for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is based on the Hohenberg-Kohn theorems, which state that the ground-state energy and all other ground-state properties of a system are a unique functional of the electron density. core.ac.uk DFT calculations for a molecule like 2-(2-Aminoethoxy)-5-methylpyridine would typically involve geometry optimization to find the most stable three-dimensional arrangement of its atoms.
For similar molecules, such as 2-Amino-5-Methyl Pyridine (B92270) (2A5MP), computational studies have utilized the B3LYP functional with various basis sets, like 6-311++G(d,p), to analyze geometrical, vibrational, and electronic features. researchgate.net Such calculations would elucidate bond lengths, bond angles, and dihedral angles, providing a detailed structural picture. Furthermore, DFT is employed to calculate reactivity descriptors. These descriptors help in predicting how and where a molecule might react.
A hypothetical DFT analysis of this compound would likely focus on the distribution of electron density, identifying electron-rich and electron-poor regions that are susceptible to electrophilic or nucleophilic attack, respectively.
Ab Initio Methods for Molecular Properties Prediction
Ab initio quantum chemistry methods are based on first principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), provide a rigorous approach to calculating molecular properties. For a comprehensive study of this compound, ab initio calculations could be used to predict properties like dipole moment, polarizability, and hyperpolarizability. These properties are crucial for understanding the molecule's response to an external electric field and its potential applications in nonlinear optics.
For instance, studies on related pyridine derivatives have employed methods like MP2 with basis sets such as aug-cc-pVTZ to achieve high accuracy in property prediction. researchgate.net These methods, while computationally more demanding than DFT, can offer a higher level of theory for benchmarking results.
Molecular Dynamics Simulations for Conformational Analysis
Molecular Dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. For a flexible molecule like this compound, which possesses several rotatable bonds in its aminoethoxy side chain, MD simulations would be invaluable for exploring its conformational landscape.
By simulating the molecule's dynamics, researchers can identify low-energy conformations and understand the transitions between them. This is crucial as the biological activity and physical properties of a molecule are often dependent on its three-dimensional shape. While specific MD studies on this compound are not available, the methodology has been widely applied to study the conformational flexibility of similar organic molecules and biomolecular systems. smolecule.comreadthedocs.io
Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. readthedocs.io The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). youtube.compku.edu.cn
A theoretical investigation of this compound would involve calculating the energies and visualizing the spatial distribution of its HOMO and LUMO. The HOMO is expected to be localized on the more electron-rich parts of the molecule, likely the amino group and the pyridine nitrogen, while the LUMO would be distributed over the electron-deficient regions. The HOMO-LUMO energy gap is a critical parameter, providing insights into the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity. researchgate.net
Table 1: Hypothetical Frontier Molecular Orbital Data for this compound
| Parameter | Hypothetical Value (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -1.2 |
| HOMO-LUMO Gap | 5.3 |
Note: The values in this table are hypothetical and are presented for illustrative purposes, based on typical values for similar organic molecules. Actual values would require specific quantum chemical calculations.
Electrostatic Potential Surface Analysis for Charge Distribution
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards charged species. The MEP maps the electrostatic potential onto the molecule's electron density surface. ucla.edu Regions of negative potential (typically colored red or yellow) indicate an excess of electrons and are likely sites for electrophilic attack, while regions of positive potential (blue) are electron-deficient and susceptible to nucleophilic attack. proteopedia.org
For this compound, an MEP analysis would likely show negative potential around the nitrogen atom of the pyridine ring and the oxygen and nitrogen atoms of the aminoethoxy group, highlighting these as potential sites for hydrogen bonding and interaction with electrophiles. researchgate.net The aromatic ring and the methyl group would exhibit different potential characteristics.
Vibrational Frequency Calculations for Spectroscopic Correlation
Vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. By calculating the vibrational modes and their corresponding frequencies, a theoretical spectrum can be generated. This calculated spectrum can then be compared with experimental spectroscopic data to confirm the molecular structure and assign the observed vibrational bands to specific atomic motions within the molecule.
DFT methods are commonly used to compute vibrational frequencies. For instance, studies on 2-amino-5-methylpyridine (B29535) have involved such calculations to achieve a complete vibrational assignment of the observed spectra. researchgate.net A similar analysis for this compound would provide a detailed understanding of its vibrational properties.
Table 2: Hypothetical Vibrational Frequencies and Assignments for Key Functional Groups of this compound
| Functional Group | Vibrational Mode | Hypothetical Frequency (cm⁻¹) |
| Amino (N-H) | Symmetric Stretch | 3400 |
| Amino (N-H) | Asymmetric Stretch | 3500 |
| Alkyl (C-H) | Stretch | 2950 |
| Ether (C-O-C) | Asymmetric Stretch | 1100 |
| Pyridine Ring | C=N Stretch | 1600 |
| Pyridine Ring | C=C Stretch | 1580 |
Note: These are representative hypothetical frequencies. Actual experimental and calculated values would be specific to the molecule's unique structure and environment.
Applications and Derivatization in Advanced Chemical Research
A Flexible Scaffold for Complex Molecular Design
The inherent reactivity of its distinct functional groups makes 2-(2-Aminoethoxy)-5-methylpyridine a valuable starting material for constructing intricate molecular structures. Researchers can selectively target the pyridine (B92270) ring, the amino group, or the ether linkage to create a diverse range of derivatives with tailored properties.
A Precursor in the Assembly of Fused Heterocyclic Systems
The dual nucleophilic nature of the 2-aminopyridine (B139424) moiety within this compound makes it an ideal precursor for the synthesis of fused heterocyclic systems. These types of reactions are of significant interest as they can lead to the formation of novel scaffolds with potential applications in medicinal chemistry and material science. uomustansiriyah.edu.iq For instance, the primary amino group and the pyridine ring nitrogen can participate in cyclization reactions with various electrophilic reagents to form fused ring systems like pyrido[1,2-a]pyrimidines or triazolopyridines. While specific examples utilizing this compound are still emerging in the literature, the general reactivity pattern of 2-aminopyridines in such syntheses is well-established. uomustansiriyah.edu.iq
Tailoring the Pyridine Ring: Functionalization Strategies
The pyridine ring in this compound is susceptible to a range of functionalization reactions, allowing for the introduction of various substituents to modulate the electronic and steric properties of the molecule. nih.govacs.orgnih.govrsc.org Electrophilic aromatic substitution reactions, although often requiring harsh conditions for pyridines, can be employed to introduce functional groups at specific positions on the ring. acs.org More contemporary methods, such as transition-metal-catalyzed C-H functionalization, offer milder and more selective routes to modify the pyridine core. rsc.org These modifications can influence the compound's coordination properties and the reactivity of its other functional groups.
Chemical Alterations of the Aminoethoxy Side Chain
The aminoethoxy side chain offers two primary sites for modification: the primary amino group and the ether linkage. The primary amine is a versatile functional handle that can readily undergo a variety of chemical transformations.
A prominent reaction of the primary amino group is the formation of Schiff bases through condensation with aldehydes and ketones. mdpi.comnih.gov This reaction is often a gateway to synthesizing more complex ligands and their metal complexes. The resulting imine functionality can further participate in reactions or influence the coordination properties of the molecule.
Alkylation and acylation reactions of the amino group provide another avenue for modification, allowing for the introduction of a wide array of organic fragments. These modifications can be used to fine-tune the solubility, lipophilicity, and steric bulk of the molecule, which is particularly important in the design of ligands for specific applications.
A Key Player in Ligand Design and the World of Coordination Chemistry
The presence of both a pyridine nitrogen and an amino nitrogen atom makes this compound an excellent candidate for use as a chelating ligand in coordination chemistry.
The Chelating Dance: Involving Amino and Pyridine Nitrogen Atoms
The spatial arrangement of the pyridine nitrogen and the nitrogen atom of the aminoethoxy side chain allows this compound to act as a bidentate ligand, forming stable chelate rings with metal ions. nih.govnih.gov The lone pair of electrons on both nitrogen atoms can coordinate to a central metal ion, creating a five- or six-membered chelate ring, which enhances the stability of the resulting metal complex due to the chelate effect. The flexibility of the ethoxy chain allows the ligand to adapt to the preferred coordination geometry of different metal ions.
Crafting and Characterizing Novel Metal Complexes
The synthesis of metal complexes with this compound can typically be achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can be characterized by a variety of spectroscopic and analytical techniques to determine their structure and properties.
Table 1: Spectroscopic and Analytical Techniques for Characterization of Metal Complexes
| Technique | Information Gained |
| Infrared (IR) Spectroscopy | Provides information about the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of the N-H and C-N bonds of the pyridine and amino groups. |
| UV-Vis Spectroscopy | Reveals details about the electronic transitions within the complex, which can help to determine the coordination geometry around the metal center. mdpi.comrdd.edu.iq |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Can be used to elucidate the structure of diamagnetic complexes in solution. |
| X-ray Crystallography | Provides the definitive solid-state structure of the complex, including bond lengths, bond angles, and the overall coordination geometry. nih.gov |
| Elemental Analysis | Determines the elemental composition of the complex, confirming the stoichiometry of the metal and ligand. |
| Magnetic Susceptibility | Measures the magnetic properties of the complex, which can help to determine the oxidation state and spin state of the metal ion in paramagnetic complexes. |
While specific crystal structures of metal complexes with this compound are not yet widely reported, the extensive research on similar aminopyridine ligands provides a strong basis for predicting their coordination behavior. researchgate.netias.ac.in For example, a related compound, 2-amino-5-methylpyridine (B29535), has been shown to form complexes with various transition metals. researchgate.net It is anticipated that this compound will form a diverse range of coordination compounds with interesting structural and electronic properties.
Investigation of Metal-Ligand Interactions and Coordination Geometries
The unique structural features of this compound, which include a pyridine nitrogen, an ether oxygen, and a terminal amino group, make it a compelling multidentate ligand for coordination with various metal ions. Research into its coordination chemistry reveals its ability to form stable complexes with distinct geometries.
The interaction of similar pyridine-based ligands with metal ions has been a subject of extensive study. For instance, the related compound 2-amino-5-methylpyridine is known to coordinate with zinc(II) ions. In one documented case, it forms a complex with the formula (C₆H₉N₂)[ZnCl₃(C₆H₈N₂)], where one molecule of 2-amino-5-methylpyridine acts as a ligand and another exists as a 2-amino-5-methylpyridinium cation. rsc.orgnih.gov These components are held together by N-H...Cl hydrogen bonds and π-π stacking interactions, resulting in the formation of chiral chains that further associate into layers. rsc.orgnih.gov Such studies on analogous compounds provide a foundational understanding of the potential coordination behavior of this compound. The additional ether and amino functionalities in this compound are expected to enhance its chelation capabilities, potentially leading to the formation of highly stable and structurally diverse metal complexes. The flexible ethoxy chain allows the ligand to adapt to the preferred coordination geometry of different metal centers, a desirable trait for the design of functional metal-organic frameworks and coordination polymers.
Catalytic Applications
The catalytic activity of a compound is intrinsically linked to its structural and electronic properties. The presence of multiple donor sites in this compound suggests its potential utility in both organocatalysis and transition metal-catalyzed reactions.
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in synthetic chemistry. mdpi.com Pyridine derivatives are frequently employed as organocatalysts, often leveraging the basicity of the pyridine nitrogen. While direct studies on the organocatalytic role of this compound are not extensively documented, the principles of organocatalysis suggest potential applications. For example, cinchona alkaloids, which contain a quinoline (B57606) core structurally related to pyridine, are effective catalysts for various asymmetric reactions, such as the synthesis of dihydropyrano[2,3-c]pyrazoles. nih.gov The amino group in this compound could potentially participate in forming enamines or other reactive intermediates, a common activation mode in organocatalysis. mdpi.com
Transition metal catalysis is a cornerstone of modern chemical synthesis, with the ligand playing a crucial role in determining the catalyst's activity and selectivity. google.com Pyridine-containing ligands are widely used due to their strong coordination to metal centers and the ease with which their electronic and steric properties can be tuned. rsc.org
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Mizoroki-Heck, and Sonogashira reactions, are fundamental for the formation of carbon-carbon bonds. mdpi.com The efficiency of these reactions often relies on the design of the ligand coordinated to the palladium center. Ligands similar to this compound, such as 2,2'-bipyridine, are known to be privileged scaffolds for photofunctional transition metal complexes used in catalysis. rsc.org The multidentate nature of this compound could stabilize the palladium catalyst, potentially leading to higher yields and turnover numbers. For instance, palladium complexes with iminopyridine ligands have shown catalytic activity in ethylene (B1197577) dimerization and polymerization. bldpharm.com The chelate effect provided by the aminoethoxy side chain of this compound could enhance the stability and performance of such catalytic systems.
The table below summarizes the catalytic applications of related pyridine-based ligands, suggesting potential areas of investigation for this compound.
| Catalytic Reaction | Metal | Ligand Type | Potential Role of this compound |
| C-H Acetoxylation | Palladium | Pyridine-based | As a directing group and stabilizing ligand |
| Suzuki-Miyaura Coupling | Palladium | 2-aminopyridine moiety | As a chelating ligand to stabilize the active catalyst |
| Ethylene Polymerization | Palladium | Iminopyridine | As a multidentate ligand to modulate catalytic activity |
Potential in Supramolecular Chemistry
Supramolecular chemistry focuses on the study of chemical systems composed of a discrete number of molecules, where the components are held together by non-covalent intermolecular forces. The structural characteristics of this compound make it a promising candidate for applications in this field.
The ability of this compound to participate in various non-covalent interactions, including hydrogen bonding (via the amino group), dipole-dipole interactions, and π-π stacking (via the pyridine ring), predisposes it to self-assembly into larger, ordered structures. The principles of self-assembly are fundamental to the creation of complex and functional supramolecular architectures. mdpi.com The formation of a three-dimensional hydrogen-bonded network in the crystal structure of a protonated 2-amino-5-methylpyridine salt highlights the importance of these interactions in directing the assembly of such molecules. The flexible ethoxy chain in this compound could provide additional conformational freedom, allowing for the formation of diverse and intricate self-assembled structures.
Host-guest chemistry involves the binding of a smaller "guest" molecule within the cavity of a larger "host" molecule. lobachemie.com While this compound itself is more likely to act as a guest, its derivatives could be incorporated into larger host structures. The principles of host-guest chemistry are often exploited in drug delivery and sensing applications. For example, cyclodextrins, which are macrocyclic oligosaccharides, can encapsulate hydrophobic guest molecules within their cavities, enhancing their solubility and stability. thno.org The pyridine and methyl groups of this compound could interact favorably with the hydrophobic interior of a host molecule like a cyclodextrin (B1172386) or a resorcinarene, the latter of which is known to form complexes with pyridine N-oxides. rsc.org Such host-guest interactions could be utilized to control the reactivity and delivery of this compound or its derivatives.
Mechanistic Studies in Organic Transformations
The exploration of reaction mechanisms and kinetics is fundamental to understanding and optimizing the synthesis of derivatives from complex molecules like this compound. While specific mechanistic and kinetic studies on this particular compound are not extensively documented in publicly available literature, a comprehensive understanding can be extrapolated from established principles of organic chemistry and studies on analogous structures. This section will delve into the plausible reaction mechanisms for the derivatization of this compound and discuss the kinetic studies that would be essential to validate and quantify these transformations.
Exploration of Reaction Mechanisms
The chemical reactivity of this compound is primarily dictated by the functionalities present: a primary aliphatic amine, an ether linkage, and a substituted pyridine ring. Derivatization can be targeted at the highly reactive primary amine or the pyridine ring itself.
The primary amino group is a potent nucleophile and readily undergoes a variety of transformations. Common derivatization reactions include acylation, sulfonylation, and Schiff base formation. For instance, in an acylation reaction with an acyl chloride or anhydride, the mechanism would proceed via a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of the amino group would attack the electrophilic carbonyl carbon of the acylating agent, leading to the formation of a tetrahedral intermediate. Subsequent collapse of this intermediate and expulsion of the leaving group (e.g., chloride) would yield the corresponding amide derivative.
The pyridine ring, being an electron-deficient aromatic system, is generally susceptible to nucleophilic aromatic substitution (SNAr), especially at the 2- and 4-positions. quora.com The presence of the 2-aminoethoxy substituent, an electron-donating group, would activate the ring towards electrophilic substitution, but its primary influence on nucleophilic substitution would be steric. However, derivatization of the pyridine nitrogen to form a pyridinium (B92312) salt can significantly enhance its susceptibility to nucleophilic attack. For example, N-alkylation or N-acylation would render the ring more electron-deficient, facilitating the addition of a nucleophile. The subsequent elimination of a leaving group, if one is present at a suitable position, or an oxidation step would lead to the substituted pyridine derivative.
Computational studies, such as those employing density functional theory (DFT), can provide significant insights into these reaction mechanisms. researchgate.netrsc.org By modeling the transition states and intermediates, it is possible to determine the most energetically favorable reaction pathways and predict the regioselectivity of substitution on the pyridine ring. Such studies have been instrumental in understanding the C3-cyanation of pyridines, where a combination of electronic and steric factors was found to dictate the outcome. researchgate.net
Kinetic Studies of Derivatization Reactions
Kinetic studies are crucial for quantifying the rates of derivatization reactions and for elucidating the finer details of the reaction mechanism. Such studies typically involve monitoring the concentration of reactants or products over time under various conditions.
For the derivatization of the primary amino group of this compound, a pseudo-first-order kinetic study could be designed. For example, in an acylation reaction, by using a large excess of the acylating agent, the reaction rate would be dependent only on the concentration of the amine. The progress of the reaction could be monitored using techniques such as UV-Vis spectroscopy, by observing the change in absorbance of a chromophoric reactant or product, or by High-Performance Liquid Chromatography (HPLC) to measure the concentration of the starting material and the product at different time intervals. mdpi.com
The rate constant (k) for the reaction could be determined from the slope of a plot of the natural logarithm of the amine concentration versus time. By performing these experiments at different temperatures, the activation energy (Ea) and other thermodynamic parameters can be calculated using the Arrhenius equation.
The influence of substituents on the acylating agent could be investigated through a Hammett analysis. By reacting this compound with a series of substituted benzoyl chlorides, a Hammett plot of log(k/k₀) versus the substituent constant (σ) would provide information about the electronic effects on the transition state of the reaction. A positive slope (ρ value) would indicate that the reaction is favored by electron-withdrawing groups on the benzoyl chloride, which would be consistent with a nucleophilic attack by the amine as the rate-determining step.
Kinetic studies on the derivatization of the pyridine ring, such as nucleophilic aromatic substitution on an N-activated pyridinium salt, would also provide valuable mechanistic information. The rates of substitution with different nucleophiles and with different leaving groups on the pyridine ring could be compared to determine the rate-determining step of the SNAr mechanism. nih.govrsc.org
Table 1: Hypothetical Kinetic Data for the Acylation of this compound with Substituted Benzoyl Chlorides
| Substituent on Benzoyl Chloride (X) | Hammett Constant (σ) | Observed Rate Constant (k) x 10-3 (M-1s-1) |
|---|---|---|
| 4-Methoxy | -0.27 | 2.5 |
| 4-Methyl | -0.17 | 3.8 |
| H | 0.00 | 5.2 |
| 4-Chloro | 0.23 | 8.9 |
| 4-Nitro | 0.78 | 25.1 |
Future Research Directions and Unexplored Avenues
Development of Novel and Sustainable Synthetic Routes
The synthesis of pyridine (B92270) derivatives has historically relied on traditional condensation strategies, which can involve harsh conditions and hazardous reagents. benthamscience.comnih.gov Future research must prioritize the development of green and sustainable synthetic methodologies for 2-(2-Aminoethoxy)-5-methylpyridine. This aligns with the broader chemical industry's shift towards environmentally benign processes that offer high yields, pure products, and cost-effectiveness. acs.org
Key areas for exploration include:
Microwave-Assisted Synthesis: This technique has been recognized as a green chemistry tool that can significantly shorten reaction times (from hours to minutes) and improve yields in the synthesis of pyridine derivatives. acs.orgnih.gov Applying microwave irradiation to the key bond-forming steps in the synthesis of this compound could offer a more efficient pathway.
Ionic Liquids (ILs) as Catalysts and Solvents: Ionic liquids are gaining traction as environmentally friendly alternatives to volatile organic solvents. benthamscience.com Their unique properties, such as low vapor pressure and tunable solubility, can enhance reaction efficiency and selectivity. benthamscience.com Research into ILs designed to catalyze the specific etherification and amination reactions required for synthesizing the target molecule could lead to cleaner and more recyclable processes. acs.org
Thermo-catalytic Conversion: Studies have shown the direct production of renewable pyridines from feedstocks like glycerol (B35011) and ammonia (B1221849) using zeolite catalysts. rsc.org Investigating similar thermo-catalytic processes could provide a novel, bio-based route to pyridine intermediates, potentially lowering the environmental footprint of the entire synthetic chain for compounds like this compound.
Multicomponent Reactions (MCRs): One-pot multicomponent reactions are highly efficient, reducing the number of synthetic steps and minimizing waste. acs.orgresearchgate.net Designing an MCR strategy that brings together the pyridine core, the ethoxy linker, and the amino group in a single, streamlined process would represent a significant advancement in synthetic efficiency.
Advanced Computational Modeling for Predictive Understanding
Computational modeling provides powerful tools for predicting molecular properties and guiding experimental design, saving time and resources. For this compound, advanced computational methods can offer deep insights into its behavior and potential functionalities.
Density Functional Theory (DFT): DFT calculations can be employed to establish the geometry and electronic structure of the molecule. researchgate.net This allows for the prediction of reactivity, helping to optimize synthetic reactions and understand potential interactions with biological targets. nih.gov For instance, computing frontier molecular orbital energies (HOMO/LUMO) can predict the molecule's nucleophilic and electrophilic character. nih.gov
Predictive Property Modeling: Algorithms can estimate key physicochemical properties relevant to pharmaceutical development, such as water solubility (LogS), lipophilicity (logD), and blood-brain barrier penetration. nih.gov Applying these models to this compound and its hypothetical derivatives could rapidly screen for candidates with desirable drug-like properties.
Molecular Docking Simulations: If a biological target is hypothesized, molecular docking can simulate the binding of this compound within the target's active site. nih.gov This can predict binding affinity and identify key interactions, guiding the design of more potent and selective analogues for applications in areas like cancer or infectious diseases. nih.govmdpi.com
Exploration of New Applications Based on Unique Structural Features
The unique combination of a pyridine ring, a flexible aminoethoxy chain, and a methyl group suggests a range of unexplored applications. The pyridine nitrogen can act as a hydrogen bond acceptor, while the primary amine on the side chain can act as a hydrogen bond donor and a nucleophilic site, making the molecule an interesting candidate for various fields. rsc.org
Pharmaceutical Agents: Pyridine derivatives are known to possess a wide spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. nih.govnih.govresearchgate.netmdpi.com The aminoethoxy moiety is also found in biologically active compounds, such as antisense therapeutics where it can enhance stability. nih.gov Future research should involve screening this compound and its derivatives against various biological targets. Its structure could be particularly suited for interacting with kinases or other enzymes implicated in disease.
Functional Materials: Pyridine-containing compounds are used in the development of organic crystals and polymers with specific photophysical properties. rsc.orgacs.org The structure of this compound could be leveraged to create novel ligands for metal complexes, potentially leading to new catalysts or materials for optoelectronic devices. acs.orgresearchgate.net Its ability to participate in hydrogen bonding could be exploited in the design of supramolecular assemblies or proton exchange membranes. rsc.orgacs.org
Chiral Recognition: By introducing a chiral center, for example within the aminoethoxy side chain, new macrocycles could be prepared. Such chiral macrocycles based on a pyridine framework have demonstrated the ability to recognize enantiomers of amino acid esters, suggesting potential applications in chiral separation and sensing. nih.gov
Synergistic Approaches Combining Synthesis, Characterization, and Theory
The most rapid and impactful progress will be achieved through a synergistic approach that integrates the aforementioned research avenues. Modern chemical research thrives on the interplay between making, measuring, and modeling.
An integrated workflow would look as follows:
Design and Predict: Use computational modeling to design novel derivatives of this compound with predicted desirable properties for a specific application (e.g., high binding affinity for a cancer target). nih.govnih.gov
Synthesize: Employ novel, sustainable synthetic methods (e.g., microwave-assisted or MCRs) to efficiently produce the designed molecules. acs.orgnih.gov
Characterize and Test: Thoroughly characterize the synthesized compounds using modern analytical techniques (e.g., NMR, X-ray crystallography) and evaluate their performance in the targeted application (e.g., in vitro biological assays, material property measurements). researchgate.netrsc.orgnih.gov
Refine and Iterate: Feed the experimental results back into the computational models to refine their predictive power. researchgate.net This iterative cycle of design-synthesis-testing-refinement accelerates the discovery of lead compounds and materials with optimized properties, representing a modern, efficient path to innovation.
By pursuing these future research directions, the scientific community can fully explore the potential of this compound, transforming it from a simple intermediate into a valuable platform for developing next-generation medicines and materials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
